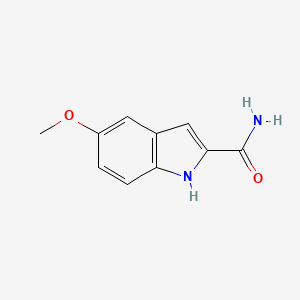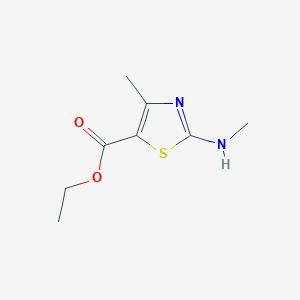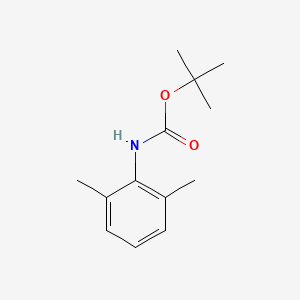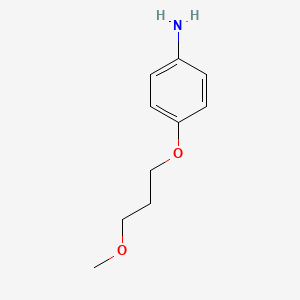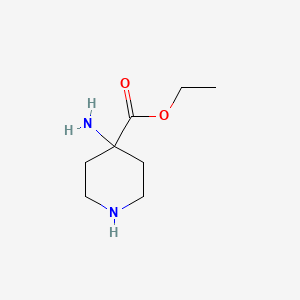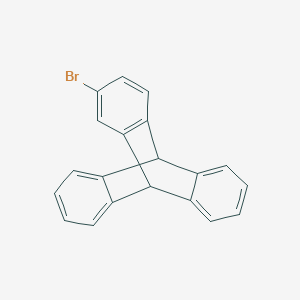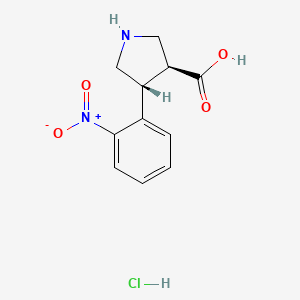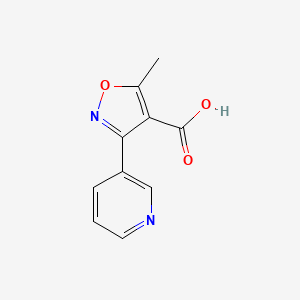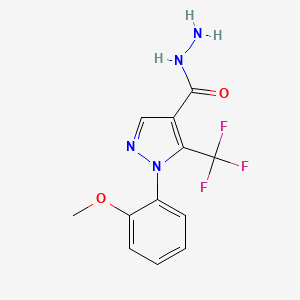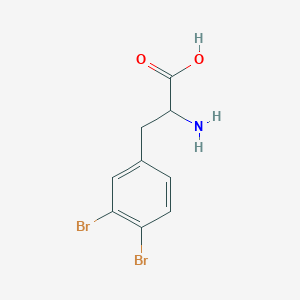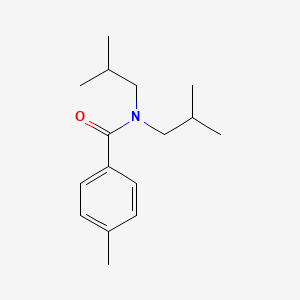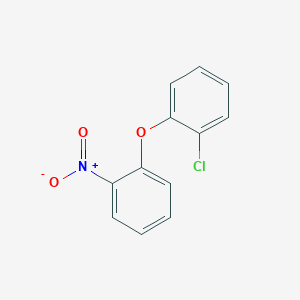
1-(2-Chlorophenoxy)-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenoxy)-2-nitrobenzene: is an organic compound with the molecular formula C12H8ClNO3 It is a chlorinated aromatic ether with a nitro group attached to one of the benzene rings
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenoxy)-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of chlorobenzene followed by etherification. The nitration step typically involves the reaction of chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The resulting 2-nitrochlorobenzene is then reacted with phenol in the presence of a base, such as potassium carbonate, to form the desired ether compound.
Industrial Production Methods: Industrial production of 1-chloro-2-(2-nitrophenoxy)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-(2-Chlorophenoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted products with amine or thiol groups.
Reduction: 1-Chloro-2-(2-aminophenoxy)benzene.
Oxidation: Various oxidized derivatives depending on the conditions used.
科学研究应用
1-(2-Chlorophenoxy)-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.
Medicinal Chemistry: It may be explored for its potential biological activity and used as a building block in the synthesis of pharmaceutical compounds.
Environmental Chemistry: The compound can be studied for its behavior and transformation in the environment, particularly in the context of pollution and remediation.
作用机制
The mechanism of action of 1-chloro-2-(2-nitrophenoxy)benzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
相似化合物的比较
1-Chloro-2-(4-nitrophenoxy)benzene: Similar structure but with the nitro group in a different position.
2-Chloro-4-nitrophenol: Contains both chlorine and nitro groups but lacks the ether linkage.
2-Nitrochlorobenzene: A precursor in the synthesis of 1-chloro-2-(2-nitrophenoxy)benzene.
Uniqueness: 1-(2-Chlorophenoxy)-2-nitrobenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both chlorine and nitro groups on the aromatic ring allows for diverse chemical transformations, making it a valuable compound in organic synthesis and materials science.
属性
分子式 |
C12H8ClNO3 |
|---|---|
分子量 |
249.65 g/mol |
IUPAC 名称 |
1-(2-chlorophenoxy)-2-nitrobenzene |
InChI |
InChI=1S/C12H8ClNO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H |
InChI 键 |
IPXFIAVYHUNYTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2Cl |
规范 SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

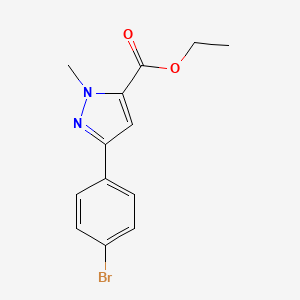
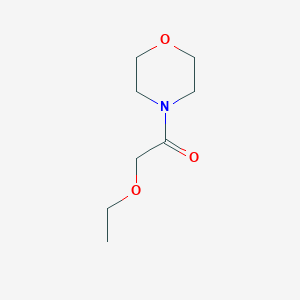
![1-[(4-ethoxyphenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1636296.png)
